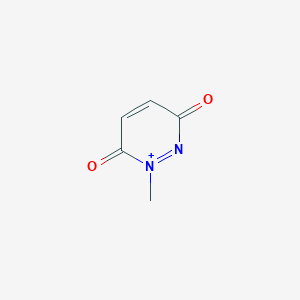

1-Methylpyridazin-1-ium-3,6-dione

Description

Significance of Pyridazinone Scaffolds in Organic Synthesis

The pyridazinone ring system is a privileged scaffold in chemical and pharmaceutical research. nih.gov Pyridazinones are six-membered heterocyclic rings containing two adjacent nitrogen atoms, with a carbonyl group attached to the ring. This structural framework has proven to be a fertile ground for the development of a wide array of compounds with diverse applications. nih.gov

The significance of pyridazinone derivatives stems from their broad spectrum of biological activities. scholarsresearchlibrary.comsarpublication.com These compounds have been extensively investigated and have shown potential as:

Cardiovascular agents : Certain pyridazinone derivatives have been developed as cardiotonic agents. scholarsresearchlibrary.comresearchgate.net

Anti-inflammatory and Analgesic agents : The pyridazinone nucleus is a key component in the search for new non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties. sarpublication.comresearchgate.net

Anticancer agents : Numerous pyridazinone derivatives have been synthesized and evaluated for their anticancer properties. scholarsresearchlibrary.comresearchgate.net

Agrochemicals : Pyridazinone structures are found in compounds with herbicidal and plant growth-regulating effects. scholarsresearchlibrary.com

Other Pharmacological Activities : The versatility of the pyridazinone scaffold is further demonstrated by its presence in compounds with antihypertensive, antimicrobial, anticonvulsant, and antidepressant activities. scholarsresearchlibrary.comresearchgate.net

The chemical stability, synthetic accessibility, and capacity for diverse functionalization make the pyridazinone skeleton a valuable building block in organic synthesis. nih.govnih.gov Researchers continue to explore new synthetic routes and substitutions on the pyridazinone ring to create novel molecules with enhanced or specific biological effectiveness. nih.gov

Overview of N-Methylated Heterocyclic Systems in Advanced Chemical Research

N-methylation, the addition of a methyl group to a nitrogen atom within a molecule, is a fundamental and powerful strategy in modern drug design and advanced chemical research. nih.gov This seemingly minor structural modification can profoundly influence a molecule's physicochemical and biological properties. researchgate.net

The introduction of a methyl group onto a nitrogen in a heterocyclic system can lead to significant improvements in:

Pharmacokinetic Properties : N-methylation can enhance a compound's metabolic stability, bioavailability, and membrane permeability. nih.govwordpress.com By masking a hydrogen bond donor, for instance, it can reduce recognition by transport proteins, potentially improving absorption. wordpress.com

Pharmacodynamic Properties : The addition of a methyl group can improve a drug's binding affinity and selectivity for its target receptor or enzyme. nih.gov This is sometimes referred to as the "magic methyl" effect, where the small, lipophilic methyl group induces a favorable conformational change in the molecule, leading to a substantial enhancement in biological activity. researchgate.netnih.gov

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, with approximately 60% of unique small-molecule drugs approved by the FDA containing such a scaffold. nih.gov The strategic use of N-methylation continues to be a key tool for optimizing lead compounds into successful drug candidates across various therapeutic areas. researchgate.netresearchgate.net

Research Context and Scope Pertaining to 1-Methylpyridazin-1-ium-3,6-dione

The scientific interest in this compound arises from its specific chemical identity as an N-methylated derivative of a pyridazinone. This compound embodies the convergence of the versatile pyridazinone scaffold (Section 1.1) and the strategic modification through N-methylation (Section 1.2). The parent structure, pyridazine-3,6-dione (also known as maleic hydrazide), is a well-known chemical entity. cymitquimica.com The methylation at the N1 position creates this compound, a distinct molecule whose properties are influenced by this specific structural change.

Research into this compound would seek to understand how the introduction of the methyl group modulates the chemical and physical properties inherent to the pyridazinedione ring. This includes investigating its electronic structure, reactivity, and potential interactions in biological systems, framed by the extensive research into both pyridazinones and N-methylated compounds.

Below are the key identifiers and properties of the compound.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Systematic IUPAC Name | 1-Methyl-1,2-dihydropyridazine-3,6-dione mzcloud.org |

| Common Names | N-Methylmaleic hydrazide, 1-Methyl-3,6-pyridazinedione mzcloud.org |

| CAS Number | 5436-01-1 mzcloud.org |

| Molecular Formula | C₅H₆N₂O₂ mzcloud.org |

| InChI Key | UAECOHJYXUJDOF-UHFFFAOYSA-N mzcloud.org |

Table 2: Compound Data for this compound

| Property | Value |

|---|---|

| Molecular Weight | 126.11 g/mol |

| Appearance | Solid (predicted) cymitquimica.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H5N2O2+ |

|---|---|

Molecular Weight |

125.11 g/mol |

IUPAC Name |

1-methylpyridazin-1-ium-3,6-dione |

InChI |

InChI=1S/C5H5N2O2/c1-7-5(9)3-2-4(8)6-7/h2-3H,1H3/q+1 |

InChI Key |

WKQDNLISJDOFME-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=NC(=O)C=CC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylpyridazin 1 Ium 3,6 Dione and Analogous N Methylated Pyridazinones

Strategies for Pyridazinone Ring Construction

The formation of the pyridazinone ring is a foundational step in the synthesis of a wide array of functionalized molecules. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions and Variants

Cyclocondensation reactions represent one of the most traditional and widely employed methods for constructing the pyridazinone ring. These reactions typically involve the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.

A classic example is the reaction of γ-ketoacids with hydrazine hydrate. This method provides a straightforward route to 4,5-dihydropyridazin-3(2H)-ones, which can be subsequently oxidized to the corresponding pyridazin-3(2H)-ones. For instance, the reaction of benzoylpropionic acid with hydrazine hydrate yields 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one mdpi.com. The versatility of this approach allows for the synthesis of a diverse range of substituted pyridazinones by varying the substituents on the γ-ketoacid.

Another important variant involves the cyclocondensation of 1,2-dicarbonyl compounds with reagents containing an active methylene group and a hydrazine derivative mdpi.com. This approach allows for the construction of highly substituted pyridazinone rings.

The table below summarizes representative examples of pyridazinone synthesis via cyclocondensation reactions.

| Starting Material 1 | Starting Material 2 | Product | Conditions | Yield (%) |

| Benzoylpropionic acid | Hydrazine hydrate | 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one | Ethanol, reflux | Not specified |

| Substituted maleic anhydrides | N-benzyl hydrazine | N-benzyl pyridazine-3,6-diones | Acidic medium | Not specified |

This table is interactive. Click on the headers to sort the data.

Intramolecular Rearrangement Pathways

Intramolecular rearrangements offer an elegant and often highly regioselective approach to the synthesis of pyridazinones. These reactions typically involve the cyclization of a suitably functionalized linear precursor.

One such pathway is the intramolecular aza-Wittig reaction. This reaction involves the intramolecular reaction of a phosphazene with a carbonyl group, such as an ester or ketone, to form a new heterocyclic ring scispace.comwikipedia.org. While direct examples for the synthesis of 1-Methylpyridazin-1-ium-3,6-dione via this method are not prevalent in the literature, the general principle can be applied to the synthesis of pyridazinone-containing fused heterocycles researchgate.netbeilstein-journals.orgnih.gov.

Electrocyclic reactions, a class of pericyclic rearrangements, can also be employed for the construction of the pyridazinone skeleton. These reactions involve the formation of a sigma bond between the termini of a conjugated system wikipedia.orgmasterorganicchemistry.com. For example, a proposed mechanism for the formation of certain pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones involves an internal electrocyclization step mdpi.com.

The table below illustrates examples of intramolecular reactions leading to pyridazine-related structures.

| Precursor | Reaction Type | Product | Conditions | Yield (%) |

| 4-Hydrazinylquinolin-2(1H)-ones | Autoxidation and electrocyclization | Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | Pyridine (B92270), reflux | Good |

| 3-Alkynyloxysubstituted 4-pyridazinecarbonitriles | Intramolecular [4+2] Cycloaddition | Dihydrobenzofuran derivative | Bromobenzene, 150°C | 79% |

This table is interactive. Click on the headers to sort the data.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency and atom economy.

A notable example is the copper(I)-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynylesters to regioselectively synthesize six-membered pyridazinones researchgate.net. This method avoids the formation of isomeric pyrazole (B372694) byproducts. The reaction proceeds through a sequence of Michael addition, 1,2-addition, and, in some cases, Ullmann cross-coupling reactions researchgate.net.

MCRs provide a versatile platform for generating diverse libraries of pyridazinone derivatives for various applications.

The following table presents an example of a multi-component reaction for pyridazinone synthesis.

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| Aldehydes | Hydrazines | Alkynylesters | Copper(I) | Substituted pyridazinones |

This table is interactive. Click on the headers to sort the data.

N-Alkylation and Quaternization Strategies for Pyridazinones

Following the construction of the pyridazinone ring, the introduction of a methyl group at the N¹-position and subsequent quaternization are essential steps to arrive at the target compound, this compound.

Regioselective Introduction of the N¹-Methyl Group

The regioselective N-alkylation of pyridazinones can be challenging due to the presence of two nitrogen atoms. The outcome of the reaction is often influenced by factors such as the nature of the alkylating agent, the base used, the solvent, and the substitution pattern on the pyridazinone ring.

For pyridazin-3,6-diones, the two nitrogen atoms are chemically equivalent in a symmetrical molecule, simplifying the initial N-alkylation. However, for unsymmetrical pyridazinones, achieving regioselectivity is a significant synthetic challenge. One strategy to control regioselectivity involves the use of a directing group, such as an N-benzyl group, which can later be removed nih.gov.

Various methylating agents can be employed, including methyl iodide, dimethyl sulfate, and diazomethane. The choice of reagent and reaction conditions is crucial for achieving high yields and selectivity. For instance, biocatalytic methods using engineered methyltransferases have shown high regioselectivity in the N-methylation of other unsaturated heterocycles and represent a promising avenue for pyridazinone methylation nih.gov.

Formation of Pyridazinium and Related Heteroaromatic Ions

The final step in the synthesis of this compound is the quaternization of the N¹-methylated pyridazinone. This is typically achieved by reacting the N-methylated precursor with a suitable alkylating agent.

The formation of pyridazinium salts can be accomplished through the reaction of a pyridazine (B1198779) with an alkyl halide. For example, the synthesis of pyridazinium salts has been achieved from the reaction of phenylazosulfonates with furans, which undergo a cycloaddition and subsequent elimination of water researchgate.net. While this example pertains to the formation of the pyridazine ring itself leading to a pyridazinium salt, the principle of quaternizing a neutral pyridazine derivative is analogous.

The quaternization of an N-methylpyridazinone with a methylating agent like methyl trifluoromethanesulfonate (methyl triflate) or methyl iodide would lead to the desired this compound. The reactivity of the N-methylated pyridazinone and the choice of the second methylating agent and reaction conditions will be critical for the successful synthesis of the target pyridazinium ion.

The table below outlines the general transformation for the formation of the target compound.

| Precursor | Reagent | Transformation | Product |

| Pyridazine-3,6-dione | Methylating agent (e.g., CH₃I) | N-methylation | 1-Methylpyridazin-3,6-dione |

| 1-Methylpyridazin-3,6-dione | Methylating agent (e.g., (CH₃)₂SO₄) | Quaternization | This compound |

This table is interactive. Click on the headers to sort the data.

Green Chemistry Principles in the Synthesis of N-Methylated Pyridazinones

The application of green chemistry principles to the synthesis of N-methylated pyridazinones aims to reduce the environmental impact of these chemical processes. This involves the use of safer reagents and solvents, improving energy efficiency, and minimizing waste generation.

One of the key areas of focus in the green synthesis of these compounds is the choice of methylating agent. Traditional methylating agents such as dimethyl sulfate and methyl iodide are highly toxic. A greener alternative that has gained significant attention is dimethyl carbonate (DMC). DMC is a non-toxic and biodegradable reagent that can effectively methylate a variety of nucleophiles. Its use in N-methylation reactions is advantageous as it often requires only a catalytic amount of base, thereby avoiding the formation of large quantities of inorganic salt by-products.

Another principle of green chemistry is the use of environmentally benign solvents or the elimination of solvents altogether. Water is an ideal green solvent for many organic reactions. The synthesis of pyridazinone derivatives has been explored in aqueous media, which can offer advantages in terms of safety and environmental impact. Additionally, techniques like microwave-assisted synthesis and grinding have been employed to carry out reactions in the absence of a solvent, leading to shorter reaction times and reduced waste.

The development of one-pot synthesis and multi-component reactions is another strategy that aligns with green chemistry principles. These approaches reduce the number of synthetic steps, minimize the need for purification of intermediates, and consequently decrease solvent consumption and waste generation. For instance, the synthesis of some pyridazinone derivatives has been achieved through efficient one-pot procedures.

Furthermore, the use of catalysts is a cornerstone of green chemistry. Catalytic reactions are preferred over stoichiometric ones as they reduce the amount of reagents needed and can lead to higher selectivity, thereby minimizing by-products. In the context of pyridazinone synthesis, various catalysts have been employed to improve reaction efficiency and reduce the environmental footprint.

The following table summarizes the application of some green chemistry principles to the synthesis of N-methylated pyridazinones and their analogs.

| Green Chemistry Principle | Application in Pyridazinone Synthesis | Benefits |

| Safer Reagents | Use of dimethyl carbonate (DMC) as a methylating agent. | Non-toxic, biodegradable, reduces inorganic salt waste. |

| Safer Solvents | Utilization of water as a reaction medium. | Environmentally benign, safe, and readily available. |

| Energy Efficiency | Application of microwave irradiation. | Shorter reaction times, often solvent-free conditions. |

| Waste Prevention | Development of one-pot and multi-component reactions. | Reduced number of steps, less purification, and waste. |

| Catalysis | Employment of various catalysts to facilitate reactions. | Increased reaction efficiency, higher selectivity, reduced by-products. |

By integrating these green chemistry principles, the synthesis of this compound and other N-methylated pyridazinones can be made more sustainable and environmentally responsible.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Methylpyridazin 1 Ium 3,6 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of 1-Methylpyridazin-1-ium-3,6-dione in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals for the methyl group and the vinyl protons on the pyridazine (B1198779) ring. The N-methyl protons typically appear as a sharp singlet, with a chemical shift influenced by the positive charge on the adjacent nitrogen atom. The two vinyl protons (H-4 and H-5) form an AX or AB system, appearing as a pair of doublets. Their chemical shifts are indicative of their position in the electron-deficient heterocyclic ring.

Interactive Data Table: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Coupling Constant (J in Hz) |

| N-CH₃ | Value | Value | s |

| H-4 | Value | Value | d, J = Value |

| H-5 | Value | Value | d, J = Value |

| C-3 | - | Value | - |

| C-6 | - | Value | - |

Note: Specific ppm and Hz values are placeholder and would be populated from experimental data.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

A COSY spectrum reveals the coupling relationships between protons, showing cross-peaks between the signals of the H-4 and H-5 protons, confirming their adjacent positions on the ring.

An HSQC spectrum correlates directly bonded proton and carbon atoms. It would show a correlation between the N-methyl proton signal and the methyl carbon signal, as well as correlations between the H-4/H-5 proton signals and their respective C-4/C-5 carbon signals.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule.

In the FT-IR spectrum of this compound, the most prominent absorption bands are expected for the carbonyl (C=O) groups. These typically appear as strong, sharp bands in the region of 1650-1750 cm⁻¹. The exact frequency can indicate the electronic environment and potential for hydrogen bonding in the solid state. Other significant bands include C-H stretching vibrations for the methyl group and the vinyl protons (around 2900-3100 cm⁻¹) and C=C stretching of the olefinic bond within the ring.

Raman spectroscopy , being complementary to FT-IR, is particularly sensitive to non-polar bonds. It would also show the characteristic C=O and C=C stretching vibrations. The symmetric vibrations of the ring would be particularly strong in the Raman spectrum, providing a characteristic fingerprint for the molecule.

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹)

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| C=O | Value | Value | Stretching |

| C=C | Value | Value | Stretching |

| C-H (aliphatic) | Value | Value | Stretching |

| C-H (vinylic) | Value | Value | Stretching |

| Ring Deformation | Value | Value | Bending/Breathing |

Note: Specific frequency values are placeholder and would be populated from experimental data.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of the this compound cation. This allows for the unambiguous confirmation of its elemental composition and molecular formula (C₅H₅N₂O₂⁺). By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), the calculated molecular formula can be validated against the experimental data, distinguishing it from other potential isobaric compounds. The technique would detect the cationic species directly, providing a molecular ion peak corresponding to its exact mass.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique requires the growth of a suitable single crystal of a salt of this compound (e.g., with a halide or triflate counter-ion).

The X-ray diffraction analysis determines key structural parameters with very high precision. This includes bond lengths, bond angles, and torsion angles. The data would confirm the planarity or near-planarity of the pyridazine ring. The geometry around the nitrogen atoms, particularly the quaternized N-1, would be clearly defined. The analysis also reveals the conformation of the molecule in the crystal lattice and details any intermolecular interactions, such as hydrogen bonding or π-π stacking, that influence the crystal packing.

Interactive Data Table: Selected X-ray Crystallographic Parameters

| Parameter | Value (Å or °) |

| N1-C6 Bond Length | Value Å |

| C3=O Bond Length | Value Å |

| C4-C5 Bond Length | Value Å |

| C3-N2-N1 Bond Angle | Value ° |

| Ring Planarity (Dihedral) | Value ° |

Note: Specific values are placeholder and would be populated from experimental data.

Intermolecular Interactions and Supramolecular Assembly of this compound

The primary intermolecular interaction expected to dominate the supramolecular assembly of this compound is hydrogen bonding. The presence of a hydrogen bond donor (N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygens) facilitates the formation of robust hydrogen-bonded networks. In the closely related maleic hydrazide, which exists in various polymorphic forms, molecules are known to associate into hydrogen-bonded ribbons. nih.gov This established motif suggests that this compound would likely exhibit similar patterns of association.

The methylation at the N1 position introduces a significant change compared to maleic hydrazide, which possesses two N-H protons. In this compound, only the N2-H is available for hydrogen donation. This would likely lead to the formation of dimeric structures or one-dimensional chains through N–H···O=C hydrogen bonds. The carbonyl oxygen at the C3 or C6 position can act as the hydrogen bond acceptor.

Beyond classical hydrogen bonding, other noncovalent interactions contribute to the stability of the supramolecular structure. The electron-deficient nature of the pyridazinium ring, enhanced by the electron-withdrawing carbonyl groups, makes it susceptible to anion-π and other π-interactions. In related pyridinium (B92312) systems, such interactions have been shown to play a significant role in the crystal packing. nih.govnih.gov The planar structure of the pyridazinone ring also allows for potential π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice. These interactions, although weaker than conventional hydrogen bonds, are crucial in defining the three-dimensional arrangement of the molecules.

Table of Potential Intermolecular Interactions:

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | N(2)-H | O=C(3) or O=C(6) | Formation of dimeric or chain-like supramolecular structures. |

| π-π Stacking | Pyridazinium ring | Pyridazinium ring | Parallel or offset stacking of the aromatic rings contributing to crystal stability. |

| Anion-π Interaction | Pyridazinium ring | Anion (if present) | Electrostatic interaction between the electron-deficient π-system and an anion. |

Computational and Theoretical Investigations of 1 Methylpyridazin 1 Ium 3,6 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost, making it ideal for studying molecules of this size. rjb.roresearchgate.net Calculations, typically using basis sets like 6-311++G(d,p), allow for the detailed examination of the molecule's geometric and electronic properties. mdpi.comjocpr.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, characterizing the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. jocpr.com

Table 1: Representative Frontier Molecular Orbital Properties This table presents typical values for pyridazinone derivatives based on DFT calculations.

| Parameter | Value (eV) | Description |

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (LUMO-HOMO) | 5.5 | Energy gap, indicating chemical stability |

Data sourced from principles discussed in references jocpr.comresearchgate.net.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution on the molecule's surface. It helps in predicting the sites susceptible to electrophilic and nucleophilic attacks. rjb.ro The MEP map uses a color scale where red indicates regions of high electron density (negative potential), and blue indicates regions of electron deficiency (positive potential). nih.govrsc.org

In the case of 1-Methylpyridazin-1-ium-3,6-dione, the MEP map would show the most negative potential (red) concentrated around the electronegative oxygen atoms of the two carbonyl groups, making them the primary sites for electrophilic attack. mdpi.com Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the N-methyl group and the positively charged region of the heterocyclic ring, identifying these as the likely sites for nucleophilic attack. rjb.romdpi.com

Table 2: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Pyridazinone Derivatives

| Contact Type | Contribution (%) |

| H···H | ~38% |

| C···H/H···C | ~19% |

| O···H/H···O | ~16% |

| Cl···H/H···Cl* | ~16% |

*Note: Cl contacts are shown for comparison from chloro-substituted derivatives. Data principles from references nih.govnih.gov.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding based on the topology of the electron density (ρ). nih.govnih.gov By analyzing the properties at the bond critical points (BCPs), such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), the nature of a bond can be classified. researchgate.net For the covalent bonds within the this compound ring (e.g., C-C, C-N, C=O), high values of ρ(r) and negative values of ∇²ρ(r) are expected, which are characteristic of shared interactions. In contrast, non-covalent interactions would exhibit much smaller electron densities and positive Laplacian values. researchgate.net

Aromaticity is a key concept in organic chemistry that relates to stability and reactivity. It is computationally assessed using various indices, most notably the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). ias.ac.inias.ac.in

The HOMA index is based on the geometric criterion of bond length equalization. A value of 1 indicates a fully aromatic system like benzene, while values close to 0 or negative values suggest non-aromatic or anti-aromatic character, respectively. nih.govnih.gov Studies on pyridazinone systems generally report low HOMA values, indicating a significant deviation from aromaticity due to the presence of carbonyl groups that disrupt π-conjugation. ias.ac.inresearchgate.net

The NICS index is a magnetic criterion, where negative values inside a ring are indicative of aromatic character (diatropic ring current). Large negative values suggest strong aromaticity. ias.ac.in For pyridazinone rings, NICS calculations typically yield values close to zero or only slightly negative, confirming their low degree of aromaticity. researchgate.net The presence of a formal positive charge and two carbonyl groups in this compound would further localize the π-electrons, leading to a classification as a non-aromatic system.

Table 3: Representative Aromaticity Indices for Pyridazinone Rings

| Index | Value | Interpretation |

| HOMA | ~0.1 to 0.4 | Low aromaticity / Non-aromatic |

| NICS(0) | ~ -3.0 ppm | Weakly aromatic / Non-aromatic |

Data sourced from studies on related pyridazinone systems ias.ac.inresearchgate.net.

Tautomeric Equilibrium Studies and Stability Prediction

Tautomerism involves the migration of a proton, often leading to different isomers that exist in equilibrium. While the N-methylation in this compound prevents the common amide-imidic acid (lactam-lactim) tautomerism seen in unsubstituted pyridazinones, keto-enol tautomerism is still theoretically possible. researchgate.net

The compound exists predominantly in the dione (B5365651) form. However, it could theoretically tautomerize to an enol form by the migration of a proton from a carbon atom adjacent to a carbonyl group. Computational studies on related pyridazin-3(2H)-one systems consistently show that the keto form is thermodynamically more stable than the corresponding enol (or hydroxy) tautomer. researchgate.netresearchgate.net The energy difference is often significant, especially in polar solvents where the more polar keto form is better solvated. For this compound, the dione tautomer is predicted to be overwhelmingly the most stable form.

Table 4: Predicted Relative Stability of Tautomers

| Tautomer | Relative Energy (kcal/mol) | Predicted Stability |

| Dione Form | 0 (Reference) | Most Stable |

| Enol Form | > 10 | Significantly Less Stable |

Predicted values based on computational studies of pyridazinone tautomerism researchgate.netresearchgate.net.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, key structures such as reactants, products, intermediates, and transition states can be identified and their energies calculated. This allows for the determination of activation barriers and reaction enthalpies, providing a detailed understanding of the reaction pathway. rsc.org

For this compound, computational methods could be used to study various reactions, such as nucleophilic addition to the carbonyl carbons or cycloaddition reactions where the ring system acts as a dipole. For instance, in a hypothetical nucleophilic attack, DFT calculations would be employed to:

Optimize the geometries of the reactant, the nucleophile, the transition state, and the final product.

Calculate the activation energy (the energy difference between the transition state and the reactants), which determines the reaction rate.

Analyze the vibrational frequencies to confirm that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Investigate the influence of solvents on the reaction profile using implicit or explicit solvation models. researchgate.net

Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. mdpi.comresearchgate.net

Reactivity Profiles and Transformational Chemistry of 1 Methylpyridazin 1 Ium 3,6 Dione

Electrophilic and Nucleophilic Reactivity of the Pyridazinone Core

The reactivity of the 1-methylpyridazin-1-ium-3,6-dione core is characterized by its susceptibility to both electrophilic and nucleophilic attack, a duality that drives its diverse chemical transformations. The pyridazine (B1198779) ring, particularly when quaternized with a methyl group and bearing two carbonyl functions, exhibits a complex electronic landscape.

The nitrogen atom of the pyridazine ring can react with electrophiles. For instance, pyridazine derivatives can be N-acylated, N-alkylated, or N-arylated. These reactions typically proceed through the formation of a pyridazinium salt, which can then undergo further transformations.

Conversely, the electron-deficient nature of the pyridazinone ring, accentuated by the two carbonyl groups, makes it a prime target for nucleophiles. Nucleophilic attack can occur at the carbon atoms of the ring, leading to a variety of substitution and ring-opening products. The specific outcome of the reaction often depends on the nature of the nucleophile, the reaction conditions, and the presence of other substituents on the ring. For example, the reaction of certain pyridazine-3,6-dione derivatives with piperidine (B6355638) can lead to the formation of an isomeric mixture of 4- and 5-piperidinopyridazines. wur.nl

Cycloaddition Reactions and Pericyclic Processes

The this compound system can participate in cycloaddition reactions, which are powerful tools for the construction of complex cyclic and heterocyclic systems. nih.gov These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring. msu.edu

One notable class of cycloaddition reactions involving pyridazinium ylides, which can be generated from precursors like this compound, is the [3+2] dipolar cycloaddition. nih.govyoutube.com In these reactions, the pyridazinium ylide acts as a three-atom component (1,3-dipole) and reacts with a dipolarophile (an alkene or alkyne) to furnish a five-membered heterocyclic ring fused to the pyridazine core. For instance, the reaction of pyridazinium ylides with dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate leads to the formation of pyrrolopyridazine derivatives. nih.gov These reactions can be highly regioselective and stereoselective. nih.gov

The table below summarizes representative [3+2] cycloaddition reactions of pyridazinium ylides with various dipolarophiles. nih.gov

| Pyridazinium Ylide Precursor | Dipolarophile | Product |

| Substituted Pyridazinium Salt | Dimethyl acetylenedicarboxylate (DMAD) | Pyrrolo[1,2-b]pyridazine derivative |

| Substituted Pyridazinium Salt | Methyl propiolate | Pyrrolo[1,2-b]pyridazine derivative |

| Substituted Pyridazinium Salt | 1,4-Naphthoquinone | Dihydrobenzo[f]pyridazino[6,1-a]isoindole |

Ring-Opening and Ring-Contraction/Expansion Rearrangements

The pyridazinone ring in this compound and related structures can undergo ring-opening reactions under various conditions. These reactions often involve nucleophilic attack at a ring carbon, followed by cleavage of one or more ring bonds. The resulting acyclic intermediates can then undergo further transformations to yield a variety of products.

Ring-contraction and ring-expansion rearrangements are also observed in pyridazine chemistry. chemistrysteps.comwikipedia.orgchemistrysteps.comyoutube.com These rearrangements are typically driven by the formation of a more stable carbocation or ring system. chemistrysteps.comchemistrysteps.com For example, a base-catalyzed ring contraction of a substituted pyridazinone derivative can lead to the formation of a pyrazole (B372694) carboxylic acid. wur.nl

While specific examples for this compound are not extensively detailed in the provided search results, the general principles of ring rearrangements in heterocyclic systems suggest that such transformations are plausible. chemistrysteps.comwikipedia.orgchemistrysteps.comyoutube.com These rearrangements can be initiated by the formation of a carbocation intermediate, which can then undergo a 1,2-alkyl or aryl shift, leading to a change in the ring size. chemistrysteps.comyoutube.com

Applications of 1 Methylpyridazin 1 Ium 3,6 Dione in Chemical Sciences Excluding Biological/medicinal

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecular Architectures

The 1-methylpyridazin-1-ium-3,6-dione scaffold is a versatile building block in organic synthesis, primarily owing to the reactivity of its dione (B5365651) functionality and the potential for further derivatization. The pyridazinedione ring system can be readily synthesized, often from accessible starting materials like maleic anhydrides and hydrazines, making it an attractive intermediate for constructing more complex molecular structures. researchgate.net

Derivatives of 3,6-pyridazinediones are instrumental in the synthesis of various heterocyclic compounds. For instance, they serve as precursors for creating fused heterocyclic systems such as 1H-pyrazolo[1,2-a]pyridazine-5,8-diones through multi-component reactions. tandfonline.com The reactivity of the pyridazinedione core allows for its incorporation into larger, polycyclic aromatic systems. Synthetic strategies involving Diels-Alder reactions with diazaquinones derived from pyridazinediones have been employed to build complex molecules with potential applications in materials science. nih.gov The ability to functionalize the pyridazine (B1198779) ring through methods like palladium-catalyzed cross-coupling reactions further expands its utility, enabling the creation of diverse libraries of polysubstituted pyridazine derivatives. researchgate.net These synthetic pathways highlight the role of the pyridazinedione skeleton as a key platform for accessing novel and complex molecular architectures.

The conversion of 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) into aromatic pyridine (B92270) derivatives showcases the utility of such heterocyclic cores as fundamental building blocks for more complex molecules. rsc.org This principle extends to this compound, where the inherent reactivity of the dione system can be harnessed for further synthetic transformations, establishing it as a valuable precursor in the design of elaborate molecular entities.

Development of Functional Organic Materials (e.g., Dyes, Pigments, Electronic Materials)

The electron-deficient nature of the pyridazine ring, combined with the carbonyl functionalities, imparts interesting photophysical and electrochemical properties to its derivatives, making them suitable for applications in functional organic materials.

Pyridazine derivatives have been explored as components in materials for organic light-emitting diodes (OLEDs) and as organic semiconductors. researchgate.net The polarity and electron-accepting character of the pyridazine core are beneficial for designing donor-acceptor (D-A) type materials, which are crucial for applications in electronics. researchgate.net The thermal stability of these compounds is also a key advantage for such applications. For instance, certain pyridazine derivatives exhibit high thermal stabilities with decomposition temperatures exceeding 300°C. researchgate.net

Below is a table summarizing the key properties of some functional pyridazine derivatives, illustrating their potential in electronic and optical applications.

| Compound Type | Application Area | Key Properties | Supporting Evidence |

| Pyridazine-based hosts | OLEDs | High thermal stability (Td5% > 300 °C), Thermally Activated Delayed Fluorescence (TADF) | researchgate.net |

| D-A-π-A sensitizers | Dye-Sensitized Solar Cells | Internal acceptor properties, Tunable optoelectronic characteristics | nih.gov |

| Pyrazine-based dyes | Dye-Sensitized Solar Cells | Electron-withdrawing anchoring group, Potential for hydrogen bonding with TiO2 | rsc.org |

This table presents data for related pyridazine and pyrazine (B50134) derivatives to illustrate the potential of the this compound core in functional materials.

Investigation as Corrosion Inhibitors

Pyridazine derivatives have emerged as effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.nettandfonline.comsemanticscholar.orgbohrium.comelectrochemsci.org Their inhibitory action is attributed to the presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring, which facilitate the adsorption of the molecules onto the metal surface. This forms a protective film that shields the metal from the corrosive medium. tandfonline.comsemanticscholar.org

The mechanism of inhibition involves both physisorption (electrostatic interactions) and chemisorption (coordination bonds between the heteroatoms and the metal's d-orbitals). tandfonline.com Studies have shown that the inhibition efficiency of pyridazine derivatives is dependent on their concentration, the temperature, and the nature of the acidic medium. researchgate.netelectrochemsci.org High inhibition efficiencies, in some cases exceeding 95%, have been reported for newly synthesized pyridazine-based compounds. tandfonline.combohrium.com

The following table presents the inhibition efficiency of some pyridazine derivatives on mild steel in a 1 M HCl solution, as determined by electrochemical analysis.

| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |

| PZ-oxy | Optimal | 94 | tandfonline.combohrium.com |

| PZ-yl | Optimal | 96 | tandfonline.combohrium.com |

| Pyridazine Derivative (P1) | 10-3 M (at 303 K) | >98 (after 24h) | electrochemsci.org |

| 6-methyl-4,5-dihydropyridazin-3(2H)-one | 5x10-3 M | 98 | researchgate.net |

| Sulfanyl pyridazine derivative | Optimal | High | semanticscholar.org |

This table showcases the effectiveness of various pyridazine derivatives as corrosion inhibitors, suggesting the potential of this compound for similar applications.

Coordination Chemistry and Metal Complex Formation

The pyridazine core, with its two adjacent nitrogen atoms, acts as an excellent ligand for the formation of coordination complexes with a variety of metal ions. The nitrogen atoms can act as donor sites, leading to the formation of stable metal complexes with diverse geometries, such as octahedral and square planar. rsc.orgresearchgate.netmdpi.comwikipedia.org

The coordination of pyridazine ligands can lead to the formation of both mononuclear and polynuclear metal complexes. rsc.org The specific coordination mode can vary, with the pyridazine unit acting as a bridging ligand between two metal centers or as a chelating ligand to a single metal ion. The resulting metal complexes can exhibit interesting properties and have potential applications in areas such as catalysis and materials science. rsc.orgnih.gov

While specific studies on the coordination chemistry of this compound are not extensively reported, the fundamental ability of the pyridazine N-atoms to coordinate with metals is well-established. The presence of the carbonyl groups in the dione structure could also potentially participate in metal coordination, leading to different binding modes. The synthesis of multimetallic complexes using pyridazinyl ligands demonstrates the versatility of this heterocyclic core in constructing complex inorganic-organic hybrid structures. rsc.org The study of such metal complexes provides insights into the structural and electronic properties that can be achieved through the coordination of pyridazine-based ligands.

| Ligand Type | Metal Ion(s) | Resulting Complex Structure/Type | Reference |

| Linked bis-(2-pyridyl)pyridazine | Cu(II), Cd(II) | Multimetallic complexes | rsc.org |

| Pyridine-type compounds | Pd(II) | Surface-confined metal-organic networks | nih.gov |

| Pyridine or Pyrazine Amides | Cu(II) | Mononuclear complexes and coordination polymers | mdpi.com |

This table provides examples of metal complexes formed with related pyridine and pyridazine ligands, indicating the coordination potential of the this compound scaffold.

Future Perspectives and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. nih.govyoutube.com Future research on 1-Methylpyridazin-1-ium-3,6-dione will likely focus on developing more sustainable synthetic routes.

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes and decrease energy consumption compared to conventional heating methods. ekb.egmdpi.com The synthesis of various pyridazinone derivatives has been successfully achieved using microwave irradiation, often leading to higher yields and cleaner reaction profiles. ekb.eg

Solvent-Free Reactions: Performing reactions in the absence of solvents, for instance through mechanochemical grinding, minimizes the use and disposal of hazardous organic solvents, which constitute a major source of chemical waste. mdpi.comskpharmteco.com

Use of Renewable Feedstocks and Greener Solvents: The transition from petroleum-based starting materials to renewable resources is a fundamental goal of green chemistry. nih.govyoutube.com Research into synthesizing pyridazinone precursors from biomass-derived platform chemicals is a promising future direction. Additionally, the replacement of traditional, often toxic, solvents with greener alternatives like water, supercritical CO2, or bio-based solvents such as N-octyl pyrrolidone (NOP) is an active area of investigation. youtube.comskpharmteco.comrsc.org

Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and efficiency under mild, environmentally friendly conditions. nih.govmdpi.com Engineering enzymes for specific steps in the synthesis of pyridazinone derivatives could lead to more sustainable and economically viable production processes. youtube.com

A comparative table of conventional versus green synthetic approaches for pyridazinone derivatives is presented below.

| Method | Conventional Approach | Green Chemistry Approach | Advantages of Green Approach |

| Heating | Conventional reflux heating | Microwave irradiation | Reduced reaction time, lower energy consumption. ekb.egmdpi.com |

| Solvents | Use of volatile organic solvents (e.g., DMF, CH2Cl2) | Solvent-free conditions, use of water, or green solvents (e.g., NOP) | Minimized waste, reduced toxicity and environmental impact. mdpi.comskpharmteco.comrsc.org |

| Catalysis | Use of stoichiometric reagents | Catalytic amounts of reusable catalysts (e.g., biocatalysts, photocatalysts) | Increased atom economy, reduced waste, milder reaction conditions. nih.gov |

| Starting Materials | Petroleum-derived feedstocks | Renewable feedstocks (e.g., biomass-derived chemicals) | Reduced reliance on fossil fuels, improved sustainability. youtube.com |

Advanced Characterization Techniques for Dynamic Processes

Understanding the behavior of this compound in complex systems requires advanced characterization techniques. While standard methods like NMR, FT-IR, and mass spectrometry are routine for structural confirmation mdpi.comresearchgate.net, future research will likely employ more sophisticated techniques to study dynamic processes.

In-situ Spectroscopic Methods: Techniques that can monitor reactions in real-time, such as in-situ IR or Raman spectroscopy, can provide valuable kinetic and mechanistic data for the synthesis and reactions of pyridazinone derivatives.

Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) are already in use for the characterization of pyridazinone derivatives. mdpi.comresearchgate.net Future applications may involve coupling mass spectrometry with separation techniques to analyze complex reaction mixtures and identify transient intermediates.

Single-Crystal X-ray Diffraction: This powerful technique provides definitive structural information and has been used to characterize pyridazinone derivatives. researchgate.net As new derivatives of this compound are synthesized, single-crystal X-ray diffraction will be crucial for unambiguously determining their three-dimensional structures.

Rational Design via Computational Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations: DFT studies are widely used to investigate the electronic properties of pyridazinone derivatives, including their geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps. mdpi.comresearchgate.net This information helps in understanding their reactivity and potential biological activity.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. mdpi.comrsc.org For this compound and its analogs, molecular docking can be used to predict their binding affinity to various biological targets, guiding the design of more potent and selective therapeutic agents. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can be a powerful tool for predicting the activity of newly designed pyridazinone derivatives.

| Computational Method | Application for Pyridazinone Research | Reference |

| Density Functional Theory (DFT) | Investigation of electronic structure, reactivity, and spectroscopic properties. | mdpi.comresearchgate.net |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | mdpi.comrsc.orgnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. | unich.it |

Exploration of Novel Non-Biological Applications

While the majority of research on pyridazinone derivatives has focused on their pharmacological activities scholarsresearchlibrary.comnih.govsarpublication.com, there is a growing interest in their potential for non-biological applications.

Agrochemicals: Pyridazinone derivatives have been reported to possess herbicidal, fungicidal, and insecticidal properties. mdpi.comresearchgate.netsarpublication.com Future research could focus on developing this compound analogs as novel and effective agrochemicals. acs.org

Materials Science: The pyridazinone ring system can be incorporated into larger molecular architectures to create new materials with interesting optical or electronic properties. researchgate.net For example, their ability to form stable complexes with metal ions could be exploited in the development of new catalysts or sensors. scholarsresearchlibrary.com

Functional Dyes: The electronic properties of pyridazinone derivatives suggest their potential use as functional dyes in various applications, such as in solar cells or as fluorescent probes.

The exploration of these emerging research avenues will undoubtedly expand the utility of this compound and the broader pyridazinone family, paving the way for new discoveries and applications in a variety of scientific fields.

Q & A

Q. Q1. What are the standard synthetic routes for 1-Methylpyridazin-1-ium-3,6-dione, and how are intermediates validated?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. For example, methylation at the N1 position is achieved via nucleophilic substitution under controlled pH (pH 7–9) and temperature (50–70°C). Key intermediates (e.g., pyridazine-3,6-dione precursors) require validation using NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity . Chromatographic purification (e.g., silica gel column chromatography) is critical to isolate the final product.

Q. Q2. How can researchers confirm the structural integrity of this compound derivatives?

Methodological Answer: X-ray crystallography (via programs like SHELXL ) is the gold standard for unambiguous structural confirmation . For non-crystalline samples, complementary techniques are required:

- FT-IR spectroscopy to validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- 2D NMR (COSY, HSQC) to resolve overlapping proton signals in the pyridazine ring .

- Elemental analysis to verify stoichiometry (±0.3% tolerance).

Advanced Reactivity and Stability

Q. Q3. What experimental strategies mitigate degradation of this compound under physiological conditions?

Methodological Answer: The compound undergoes hydrolysis and oxidation in aqueous media. To stabilize it:

- Use anhydrous solvents (e.g., DMF, DMSO) for storage.

- Add antioxidants (e.g., BHT at 0.01% w/v) to buffer solutions.

- Monitor degradation via HPLC-UV at 254 nm, comparing retention times with synthetic standards .

- For in vitro studies, conduct accelerated stability testing (40°C/75% RH for 4 weeks) to predict shelf life .

Q. Q4. How do substituents on the pyridazine ring influence reactivity in cross-coupling reactions?

Methodological Answer: Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the C4 position enhance electrophilic substitution, while methyl groups at N1 reduce ring electron density, favoring nucleophilic attacks. For Suzuki-Miyaura couplings:

- Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in degassed THF/Na₂CO₃ (80°C, 12 h).

- Monitor reaction progress via TLC (silica GF254, ethyl acetate/hexane 3:7) .

Biochemical and Mechanistic Studies

Q. Q5. What biochemical assays are suitable for studying enzyme inhibition by this compound derivatives?

Methodological Answer:

- Fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition).

- Surface plasmon resonance (SPR) to measure binding kinetics with target enzymes (KD values).

- Molecular docking (AutoDock Vina) to predict binding modes, validated by mutagenesis studies (e.g., Ala-scanning of active sites) .

Q. Q6. How can temporal effects (e.g., delayed enzyme inhibition) be quantified in cellular models?

Methodological Answer:

- Use time-lapse microscopy with fluorescent probes (e.g., Calcein-AM for viability).

- Conduct Western blotting at staggered intervals (0, 6, 12, 24 h) to track protein expression changes.

- Apply compartmental pharmacokinetic modeling to correlate extracellular concentration with intracellular activity .

Data Contradiction and Reproducibility

Q. Q7. How should researchers address conflicting reports on the anti-inflammatory activity of pyridazinedione derivatives?

Methodological Answer:

- Standardize assay conditions: Use LPS-stimulated RAW264.7 macrophages with TNF-α/IL-6 ELISA kits (controls: dexamethasone, IC50 comparison).

- Validate compound purity via HPLC-MS (≥95% purity required).

- Replicate studies in primary human monocytes to rule out cell-line-specific artifacts .

Q. Q8. What causes variability in crystallographic data for pyridazinedione complexes?

Methodological Answer:

- Twinned crystals or disorder in the methyl group (N1 position) may distort data. Refine using SHELXL’s TWIN/BASF commands .

- Ensure data collection at low temperature (100 K) to reduce thermal motion artifacts.

Computational and Mechanistic Modeling

Q. Q9. How can DFT calculations predict the redox behavior of this compound?

Methodological Answer:

- Optimize geometry at the B3LYP/6-31G(d) level.

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify oxidation/reduction sites.

- Compare with cyclic voltammetry data (e.g., Ag/AgCl reference electrode in acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.